Cas no 2138509-72-3 (1-(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl-1H-1,2,3-triazol-4-amine)

1-(4-Bromo-1-methyl-1H-pyrazol-3-yl)methyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring both pyrazole and triazole functional groups. Its structural complexity, including a bromine substituent and an amine group, makes it a valuable intermediate in medicinal chemistry and agrochemical research. The presence of reactive sites allows for further functionalization, enabling the synthesis of diverse derivatives. This compound is particularly useful in the development of biologically active molecules, such as enzyme inhibitors or ligands for targeted drug design. Its stability and synthetic versatility make it a preferred choice for researchers exploring novel pharmacophores or crop protection agents. Proper handling and storage are recommended due to its reactive nature.
1-(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl-1H-1,2,3-triazol-4-amine structure
2138509-72-3 structure
Product Name:1-(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl-1H-1,2,3-triazol-4-amine
CAS No:2138509-72-3
MF:C7H9BrN6
MW:257.090558767319
CID:5786863
PubChem ID:165795337
Update Time:2025-05-25

1-(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl-1H-1,2,3-triazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1113786
    • 2138509-72-3
    • 1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine
    • 1-(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl-1H-1,2,3-triazol-4-amine
    • Inchi: 1S/C7H9BrN6/c1-13-2-5(8)6(11-13)3-14-4-7(9)10-12-14/h2,4H,3,9H2,1H3
    • InChI Key: LOJZRPHLJBWPGA-UHFFFAOYSA-N
    • SMILES: BrC1=CN(C)N=C1CN1C=C(N)N=N1

Computed Properties

  • Exact Mass: 256.00721g/mol
  • Monoisotopic Mass: 256.00721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 74.6Ų

1-(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl-1H-1,2,3-triazol-4-amine Pricemore >>

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Additional information on 1-(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl-1H-1,2,3-triazol-4-amine

Comprehensive Overview of 1-(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl-1H-1,2,3-triazol-4-amine (CAS No. 2138509-72-3)

1-(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl-1H-1,2,3-triazol-4-amine (CAS No. 2138509-72-3) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound belongs to the class of pyrazole and triazole derivatives, which are known for their diverse biological activities. The presence of both bromo and amine functional groups in its structure makes it a versatile intermediate for further chemical modifications.

In recent years, the demand for heterocyclic compounds like 1-(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl-1H-1,2,3-triazol-4-amine has surged, driven by their applications in drug discovery and material science. Researchers are particularly interested in its potential as a kinase inhibitor or antimicrobial agent, topics frequently searched in academic and industrial databases. The compound's CAS No. 2138509-72-3 is often queried in chemical catalogs, reflecting its commercial relevance.

The synthesis of 1-(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl-1H-1,2,3-triazol-4-amine typically involves multi-step reactions, including click chemistry for the triazole ring formation. This method aligns with the growing trend of green chemistry, a hot topic in sustainable research. Its molecular weight and solubility properties are critical for formulation scientists, as these factors influence its bioavailability and efficacy in potential applications.

From a structural perspective, the 4-bromo-1-methyl-1H-pyrazole moiety contributes to the compound's stability and reactivity, while the 1,2,3-triazol-4-amine group enhances its ability to form hydrogen bonds. These features are frequently discussed in forums and publications focusing on medicinal chemistry and molecular docking studies. The compound's X-ray crystallography data, if available, could provide deeper insights into its conformational preferences.

In the context of drug development, 1-(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl-1H-1,2,3-triazol-4-amine is often compared to other pyrazole-triazole hybrids, a class of compounds explored for their anti-inflammatory and anticancer properties. Its SAR (Structure-Activity Relationship) profile is a subject of ongoing research, with many scientists investigating how modifications to its core structure could enhance its biological activity.

The compound's patent landscape is another area of interest, as it may reveal its potential commercial applications. Databases like SciFinder and Reaxys often list CAS No. 2138509-72-3 in connection with novel synthetic routes or therapeutic uses. This aligns with the broader trend of intellectual property protection in the chemical and pharmaceutical industries.

For researchers working with 1-(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl-1H-1,2,3-triazol-4-amine, understanding its NMR spectra and HPLC purity is essential. These analytical parameters are frequently searched in conjunction with the compound's CAS number, highlighting the importance of quality control in chemical synthesis. Additionally, its storage conditions and shelf life are practical considerations for laboratories handling this material.

In summary, 1-(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl-1H-1,2,3-triazol-4-amine (CAS No. 2138509-72-3) represents a promising scaffold in modern chemical research. Its combination of pyrazole and triazole rings, along with functional groups like bromo and amine, offers numerous opportunities for further exploration. As the scientific community continues to investigate its properties and applications, this compound is likely to remain a focal point in discussions about heterocyclic chemistry and drug design.

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